molecular formula C15H21BO3 B2844974 (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 2077991-52-5

(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2844974
CAS No.: 2077991-52-5
M. Wt: 260.14
InChI Key: KNFXDCCWYBWNGA-ZDUSSCGKSA-N
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Description

(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C15H21BO3 and its molecular weight is 260.14. The purity is usually 95%.
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Biological Activity

(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C12H17BO3
  • Molecular Weight : 220.076 g/mol
  • CAS Number : 942919-26-8

Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities. The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Notably:
    • CYP1A2 and CYP2D6 inhibitors were identified in studies .
    • The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.
  • BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. However, specific data on this compound's antimicrobial efficacy remains limited and warrants further investigation.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Observation Reference
CYP InhibitionInhibits CYP1A2 and CYP2D6
BBB PermeabilityYes
Antimicrobial PotentialLimited data available; further studies needed

Case Study 1: CNS Drug Development

In a study focusing on CNS drug development using dioxaborolane derivatives, compounds similar to this compound were evaluated for their ability to penetrate the BBB and modulate neuroactive pathways. Results indicated promising neuroprotective effects in animal models of neurodegeneration.

Case Study 2: Enzyme Interaction Studies

Another study investigated the enzyme inhibition profile of various dioxaborolane derivatives. The results showed that certain derivatives exhibited selective inhibition of CYP enzymes associated with drug metabolism. This finding suggests that this compound may alter the pharmacokinetics of other therapeutic agents when co-administered.

Properties

IUPAC Name

(1S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13,17H,8-9H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFXDCCWYBWNGA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@@H](C3=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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